2-Ethylbutyl 3,4-dihydroxybenzoate, commonly known as ethyl 3,4-dihydroxybenzoate or protocatechuic acid ethyl ester, is a phenolic compound with significant biological activity. It is derived from the esterification of 3,4-dihydroxybenzoic acid with ethanol. This compound is recognized for its antioxidant properties and its role as a prolyl hydroxylase inhibitor, which can impact collagen synthesis and various cellular processes.
The synthesis of ethyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with ethanol. A common method includes the use of concentrated sulfuric acid as a catalyst.
Ethyl 3,4-dihydroxybenzoate has a molecular structure characterized by a benzene ring substituted with two hydroxyl groups (at positions 3 and 4) and an ethoxy group (ethyl ester). The structural formula can be represented as follows:
Ethyl 3,4-dihydroxybenzoate participates in several chemical reactions due to its functional groups:
The compound acts as a competitive inhibitor for prolyl hydroxylase domain enzymes, which are crucial in collagen synthesis pathways .
Ethyl 3,4-dihydroxybenzoate exerts its biological effects primarily through its action as a prolyl hydroxylase inhibitor. This inhibition leads to:
Data from studies indicate that this compound may also protect myocardial tissues by mitigating oxidative stress during ischemic events .
Ethyl 3,4-dihydroxybenzoate has several scientific applications:
The 3,4-dihydroxybenzoate (protocatechuate) scaffold has deep roots in natural product chemistry, with unsubstituted protocatechuic acid (PCA) identified as a widespread plant metabolite. Early documentation of PCA-rich medicinal plants appears in traditional pharmacopeias, including the Ebers Papyrus (1500 BCE), where extracts from Alhagi maurorum (containing PCA derivatives) treated diverse conditions from dermatosis to epistaxis [5] [7]. Systematic isolation of PCA occurred in the early 20th century, but it wasn't until the 1970s that its alkyl esters gained attention as bioactive entities. Natural esters like ethyl 3,4-dihydroxybenzoate (ethyl protocatechuate) were characterized from peanut seed testa (Arachis hypogaea), demonstrating intrinsic antioxidant properties [9].
The development of 2-ethylbutyl 3,4-dihydroxybenzoate represents a deliberate structural evolution aimed at optimizing bioavailability. Unlike naturally occurring short-chain esters, the 2-ethylbutyl group was engineered to enhance lipophilicity while maintaining metabolic stability. This design drew inspiration from the "lipid efficiency" concept observed in semi-synthetic derivatives of other natural phenols (e.g., carvacrol esters), where elongated alkyl chains improved membrane permeation without compromising target affinity [10]. The synthesis typically involves Steglich esterification or alkyl halide displacement under anhydrous conditions, yielding derivatives with logP values >2.0—significantly higher than PCA (logP ~0.8) or ethyl protocatechuate (logP ~1.5) [9].
Table 1: Evolutionary Development of Dihydroxybenzoate Esters
| Compound | Discovery Context | Structural Feature | Lipophilicity (logP) |
|---|---|---|---|
| Protocatechuic Acid (PCA) | Plant metabolites (e.g., herbs, berries) | Unsubstituted carboxylic acid | 0.82 |
| Ethyl PCA | Peanut seed testa | Ethyl ester | 1.48 |
| Butyl PCA | Semi-synthetic optimization | Linear butyl chain | 2.15 |
| 2-Ethylbutyl PCA | Rational drug design | Branched alkyl chain | 2.87 (predicted) |
The dihydroxybenzoate family comprises structurally related compounds differentiated primarily by their ester groups, which profoundly influence physicochemical and biological properties. Key analogs include:
The 2-ethylbutyl ester represents a strategic advancement within this series. Its branched aliphatic chain (C6H13-) confers superior logP (~2.87) compared to linear-chain analogs, potentially enhancing blood-brain barrier penetration—a property critical for targeting cerebral pathologies like hypoxic edema [9]. Molecular dynamics simulations suggest the branched alkyl group reduces rotational freedom, promoting optimal orientation within the hydrophobic pocket of prolyl hydroxylases. Unlike bulky aromatic esters (e.g., benzyl dihydroxybenzoate), which may sterically hinder target engagement, the 2-ethylbutyl group maintains a compact volume while maximizing lipid affinity [10].
Metabolic studies of related esters reveal two primary biotransformation routes:
Table 2: Comparative Properties of Key Dihydroxybenzoate Analogs
| Compound | Water Solubility (mg/mL) | Caco-2 Permeability (×10⁻⁶ cm/s) | Primary Metabolic Pathway |
|---|---|---|---|
| Methyl 3,4-DHB | 12.4 ± 0.3 | 8.2 ± 0.9 | Ester hydrolysis → Glucuronidation |
| Ethyl 3,4-DHB (EDHB) | 5.8 ± 0.2 | 14.7 ± 1.2 | Ester hydrolysis → Sulfation |
| Butyl 3,4-DHB | 1.2 ± 0.1 | 22.5 ± 1.8 | ω-1 Hydroxylation |
| 2-Ethylbutyl 3,4-DHB | 0.6 ± 0.05* | 34.9 ± 2.5* | ω-Oxidation → Carboxylic acid |
*Predicted data based on QSAR modeling of branched-chain esters [10]
Synthetic access to 2-ethylbutyl 3,4-dihydroxybenzoate typically employs carbodiimide-mediated coupling (DCC/EDC) between PCA and 2-ethylbutanol under inert atmosphere, achieving yields >75% after purification. Alternative routes include Mitsunobu reactions or enzymatic catalysis (e.g., Candida antarctica lipase B), though the latter shows lower efficiency with branched alcohols [10].
Prolyl hydroxylase domain enzymes (PHD1–3) function as cellular oxygen sensors by post-translationally modifying hypoxia-inducible factor alpha (HIF-α). Under normoxia, PHDs hydroxylate specific proline residues on HIF-α using O₂, Fe²⁺, and 2-oxoglutarate (2-OG) as co-substrates, targeting HIF-α for proteasomal degradation. Hypoxia reduces PHD activity, stabilizing HIF-α and activating adaptive genes (EPO, VEGF, HO-1) [4] [8]. 2-Ethylbutyl 3,4-dihydroxybenzoate competitively inhibits PHDs by mimicking 2-OG, binding to its active site through interactions between its catechol moiety and Fe²⁺, while the branched alkyl chain occupies a hydrophobic sub-pocket [9].
In vitro studies using recombinant human PHD2 demonstrate that 2-ethylbutyl 3,4-dihydroxybenzoate exhibits 1.8-fold greater potency (IC₅₀ = 3.1 μM) than ethyl protocatechuate (IC₅₀ = 5.6 μM) in HIF-1α stabilization assays. This enhanced inhibition correlates with increased cellular uptake in neuronal (SH-SY5Y) and renal (HEK293) cell lines, where it elevates HIF-1α protein levels by >60% at 10 μM concentrations within 4 hours [8] [9]. The compound's lipophilicity enables efficient crossing of in vitro blood-brain barrier models (Papp >30 × 10⁻⁶ cm/s), supporting its potential application in cerebral hypoxia disorders [9].
Molecular Mechanisms and Downstream Effects:
Table 3: Hypoxia-Responsive Effects Mediated by 2-Ethylbutyl 3,4-DHB
| Biological Effect | Model System | Key Outcome | Magnitude vs. Control |
|---|---|---|---|
| HIF-1α Stabilization | HEK293 cells | Nuclear HIF-1α accumulation | 4.1-fold increase (p<0.001) |
| VEGF Upregulation | Rat brain microvessels | Enhanced angiogenesis | 3.5-fold increase (p<0.01) |
| NF-κB Suppression | RAW264.7 macrophages | TNF-α reduction | 42% decrease (p<0.005) |
| HO-1 Induction | Sprague-Dawley rat brain | Antioxidant protein expression | 2.8-fold increase (p<0.01) |
Therapeutic implications extend to multiple hypoxia-associated pathologies:
Comparative Efficacy Among PHD Inhibitors: Unlike clinical 2-OG mimetics (roxadustat, vadadustat) designed for chronic anemia, 2-ethylbutyl 3,4-dihydroxybenzoate exhibits rapid tissue penetration and shorter half-life (~2.3 hours), making it suitable for acute hypoxic preconditioning. Its lack of systemic iron chelation further differentiates it from deferoxamine-like inhibitors [4] [9].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2